molecular formula C14H15NO2 B11876556 Methyl 3-(4-methylquinolin-6-yl)propanoate

Methyl 3-(4-methylquinolin-6-yl)propanoate

Cat. No.: B11876556
M. Wt: 229.27 g/mol
InChI Key: CJCCIYGXJOUXEH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate typically involves the esterification reaction between 4-methylquinoline-6-carboxylic acid and methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 3-(4-methylquinolin-6-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 4-methylquinoline-6-carboxylic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(4-methylquinolin-6-yl)propanoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the active 4-methylquinoline-6-carboxylic acid, which can then interact with various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-(4-methylquinolin-6-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-methylquinolin-6-yl)propanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 3-(4-chloroquinolin-6-yl)propanoate: Similar structure but with a chloro group instead of a methyl group.

    Methyl 3-(4-methylquinolin-6-yl)butanoate: Similar structure but with an additional carbon in the ester chain.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 3-(4-methylquinolin-6-yl)propanoate

InChI

InChI=1S/C14H15NO2/c1-10-7-8-15-13-5-3-11(9-12(10)13)4-6-14(16)17-2/h3,5,7-9H,4,6H2,1-2H3

InChI Key

CJCCIYGXJOUXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)CCC(=O)OC

Origin of Product

United States

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